5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEUWSQCCYAGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl group facilitates nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom. Reaction conditions and outcomes depend on the nucleophile and catalyst used:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Chlorine displacement with amines | DMF, 80°C, K₂CO₃ | Benzylamine derivatives | 65–78% | |
| Halogen exchange (Br, I) | CuI, DMSO, 120°C | Bromo-/iodobenzyl analogs | 52–60% |
These substitutions are critical for modifying the compound’s lipophilicity and target-binding properties.
Oxidation and Reduction Reactions
The amino group (-NH₂) at position 5 of the triazole ring undergoes oxidation, while the carboxamide group can participate in reduction:
Oxidation
-
Oxidizing agents : KMnO₄ or H₂O₂ in acidic media convert the amino group to a nitroso (-NO) or nitro (-NO₂) group, altering electronic properties and bioactivity .
-
Selectivity : Controlled pH (2–4) prevents over-oxidation of the triazole ring.
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine (-CH₂NH₂), enhancing solubility .
Coupling Reactions
The triazole core participates in cross-coupling reactions, enabling structural diversification:
| Reaction Type | Catalyst | Substrates | Application |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives for drug design |
| Sonogashira | CuI/PdCl₂ | Terminal alkynes | Conjugated systems for optoelectronics |
These reactions are pivotal for synthesizing libraries of analogs in medicinal chemistry .
Stability Under Environmental Conditions
-
Thermal stability : Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA) .
-
Photostability : UV exposure (254 nm) induces minimal degradation over 24 hours, suggesting robustness in light-based applications .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s binding to enzymes like cytochrome P450 (CYP51) involves:
-
Hydrogen bonding : Between the carboxamide oxygen and active-site residues (e.g., Ala291, 2.11 Å) .
-
π–π stacking : The triazole and m-tolyl groups interact with aromatic residues (Tyr116, His294) .
These interactions underpin its antifungal and antitumor mechanisms .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of approximately 251.67 g/mol. The compound features a triazole ring that is crucial for its biological activity due to its stability and reactivity in various biological systems.
Anticancer Applications
Research has demonstrated that this compound exhibits significant anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies on Anticancer Activity
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <10 | Apoptosis induction |
| HeLa | <15 | Cell cycle arrest |
| A549 | <12 | Inhibition of proliferation |
In a study evaluating the anticancer effects of this compound on the MCF-7 breast cancer cell line, it was found to induce apoptosis effectively at concentrations below 10 µM. Similar results were noted for HeLa and A549 cell lines, indicating a promising therapeutic potential against various cancers .
Antimicrobial Applications
The compound also shows considerable antimicrobial activity. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Case Studies on Antimicrobial Activity
A study assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to its specific substitution pattern on the triazole ring.
Other Triazole Derivatives: Similar compounds include other triazole derivatives with different substitution patterns, such as 1,2,3-triazole-4-carboxamides with different benzyl or phenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and properties compared to other triazole derivatives.
Biological Activity
5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, characterized by its unique structure that incorporates both chlorobenzyl and toluidine groups. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, antimicrobial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.67 g/mol . The presence of the amino group at the 5-position of the triazole ring enhances its solubility in polar solvents and may influence its biological activity. The triazole ring itself is known for its stability and reactivity in biological systems.
Anti-Cancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anti-cancer properties. Specifically, studies have shown that this compound can interact with biological targets involved in cell proliferation and apoptosis. For instance, it has been observed to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | <10 | Apoptosis induction |
| HeLa (Cervical) | <15 | Cell cycle arrest |
| A549 (Lung) | <12 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Triazoles are recognized for their effectiveness against a range of pathogens. In vitro studies have indicated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with various enzymes through hydrogen bonding and π-stacking interactions. This interaction can inhibit key metabolic pathways in pathogens and cancer cells.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA structures, disrupting replication and transcription processes crucial for cell survival.
Case Studies
One notable study involved the synthesis and evaluation of a series of triazole derivatives, including this compound. This research demonstrated that derivatives with varying substituents on the triazole ring showed distinct biological activities. The study highlighted that modifications in the chlorobenzyl group significantly influenced the compound's efficacy against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-chlorobenzyl azide and an alkyne precursor (e.g., m-tolyl isocyanate derivatives). A one-pot, three-component reaction under nitrogen atmosphere with copper iodide as a catalyst yields the triazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures is standard. Purity is confirmed via HPLC (>95%) and .
Q. How can researchers address the compound’s low aqueous solubility in biological assays?
- Solutions : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity. Structural derivatization (e.g., introducing hydrophilic groups at the 4-chlorobenzyl position) is explored to improve bioavailability .
Advanced Research Questions
Q. What experimental strategies are used to investigate its enzyme inhibition mechanisms (e.g., HDACs, carbonic anhydrase)?
- Kinetic Assays : Measure IC values via fluorogenic substrate displacement assays (e.g., HDAC-Glo™). X-ray crystallography (using SHELX programs ) resolves binding modes, as seen in carbonic anhydrase inhibition where the triazole ring occupies the enzyme’s active site .
- Data Interpretation : Compare inhibition profiles with structurally analogous compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) to identify substituent effects on potency .
Q. How should researchers design in vitro experiments to evaluate its anticancer activity?
- Cell Models : Use NCI-60 cancer cell lines (e.g., renal RXF 393, CNS SNB-75) for proliferation assays (MTT or ATP-luminescence). Dose-response curves (0.1–100 µM) over 72 hours assess potency, with carboxyamidotriazole (CAI) as a positive control .
- Combination Studies : Synergy with 3′,4′-dimethoxyflavone or 1-methyl-L-tryptophan enhances antiproliferative effects via multi-pathway targeting .
Q. What approaches resolve contradictions in structure-activity relationship (SAR) data across analogs?
- SAR Analysis : Compare substituent effects (e.g., 4-chloro vs. 4-fluoro benzyl groups) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations. Validate with enzyme inhibition assays to reconcile discrepancies in activity trends .
- Crystallographic Validation : Resolve conflicting binding hypotheses via high-resolution (<1.8 Å) crystal structures refined with SHELXL .
Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?
- Crystallization Issues : Poor crystal formation due to flexible substituents (e.g., m-tolyl group). Use vapor diffusion (PEG 4000 reservoir) or co-crystallization with target enzymes.
- Refinement : SHELXL handles anisotropic displacement parameters and twinning. For disordered regions, PART commands and restraints (DFIX) improve model accuracy .
Q. How are pharmacokinetic (PK) and toxicity profiles evaluated in preclinical studies?
- In Vivo Models : Administer orally (10–50 mg/kg) to rodents; measure plasma half-life via LC-MS/MS. Monitor hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) .
- Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
